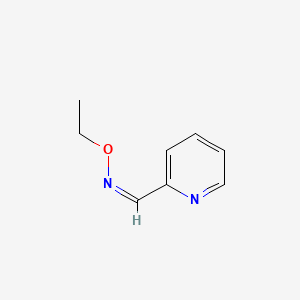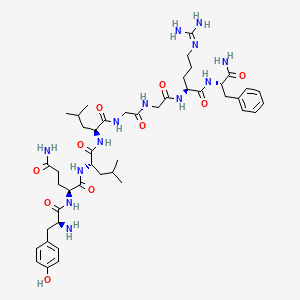
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of nine amino acids and has been found to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of this peptide and list potential future directions for its use.
Mécanisme D'action
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 binds to the mu-opioid receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the release of endogenous opioids and the inhibition of neurotransmitter release. This results in analgesia and other effects associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 are similar to those of other opioid agonists. These effects include analgesia, sedation, and respiratory depression. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has also been found to have anti-inflammatory effects and can be used to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in lab experiments is its potency. This peptide is a highly potent agonist at the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. However, one limitation of using this peptide is its potential for abuse. It is important to handle this peptide with care and to follow proper safety protocols when working with it in the lab.
Orientations Futures
There are several potential future directions for the use of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in scientific research. One area of interest is in the development of new opioid analgesics that have fewer side effects and less potential for abuse. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used as a starting point for the development of these new drugs. Another potential future direction is in the study of the role of opioids in addiction and dependence. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used to study the effects of opioids on the brain and to develop new treatments for opioid addiction.
Méthodes De Synthèse
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the study of opioid receptors. This peptide has been found to be a potent agonist at the mu-opioid receptor and can be used to study the effects of opioids on the body.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFQOICKYWHBA-LBBUGJAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

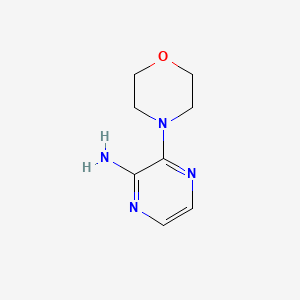
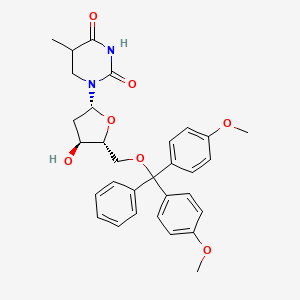
![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)

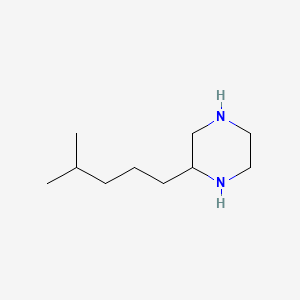


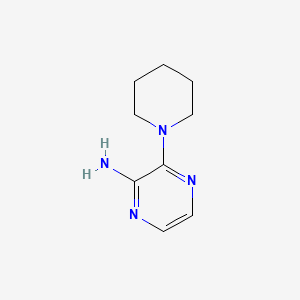

![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
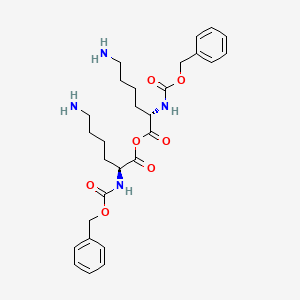
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
